molecular formula C11H19N3O3S B2417581 N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1334369-50-4

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2417581
CAS RN: 1334369-50-4
M. Wt: 273.35
InChI Key: DQTMLOANKSNEAD-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This compound has been extensively studied for its potential therapeutic applications in various diseases such as hypertension, cancer, and stroke.

Scientific Research Applications

Antimicrobial Activities

Thiadiazole derivatives have been extensively investigated for their antimicrobial properties. Studies demonstrate that 1,3,4-thiadiazole compounds exhibit significant activity against a variety of microbial strains, including both bacteria and fungi. For instance, the synthesis and evaluation of novel 1,3,4-thiadiazole derivatives have shown promising antimicrobial efficacy, highlighting their potential as a foundation for developing new antimicrobial agents (Noolvi et al., 2016; Shehadi et al., 2022).

Synthesis and Chemical Properties

The chemical synthesis of thiadiazole derivatives involves various methodologies, including solvent-free synthesis and reactions under oxidative conditions. These methods provide efficient routes to synthesize thiadiazole compounds with potential for further functionalization or application in diverse fields. For example, the solvent-free synthesis of novel thiadiazole molecules has been developed, demonstrating an eco-friendly approach to obtaining these compounds with high yield and purity (Xu et al., 2010).

Potential Therapeutic Applications

Beyond antimicrobial activities, thiadiazole derivatives are also explored for their potential therapeutic applications, including anticancer properties. The design and synthesis of these compounds aim at targeting specific biological pathways or enzymes, suggesting their versatility in drug development. Research into thiadiazole-based molecules against microbial pathogens has highlighted their potential as inhibitors of black fungi and pathogenic bacteria, showcasing their relevance in addressing emerging health threats (Rashdan et al., 2022).

properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3S/c1-4-5-8-9(18-14-13-8)10(15)12-6-11(2,16)7-17-3/h16H,4-7H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTMLOANKSNEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC(C)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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